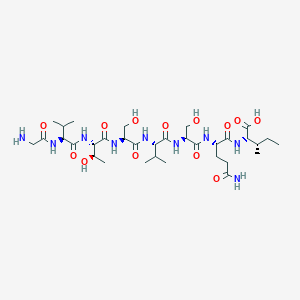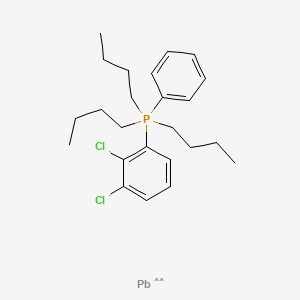
Lead--tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane (1/1) is a complex organophosphorus compound It is characterized by the presence of lead and a phosphane group, which is bonded to tributyl, 2,3-dichlorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can yield various phosphines . The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Scientific Research Applications
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in biochemical studies to investigate the interactions of phosphines with biological molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to the formation and stabilization of reactive intermediates in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar in structure but lacks the lead and dichlorophenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of the tributyl and dichlorophenyl groups.
Dichlorophenylphosphine: Contains the dichlorophenyl group but lacks the tributyl and lead components.
Uniqueness
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane is unique due to the combination of lead and the specific arrangement of tributyl, dichlorophenyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
Properties
CAS No. |
583885-32-9 |
|---|---|
Molecular Formula |
C24H35Cl2PPb |
Molecular Weight |
632 g/mol |
InChI |
InChI=1S/C24H35Cl2P.Pb/c1-4-7-18-27(19-8-5-2,20-9-6-3,21-14-11-10-12-15-21)23-17-13-16-22(25)24(23)26;/h10-17H,4-9,18-20H2,1-3H3; |
InChI Key |
OLGBQLJZCAHQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(C1=CC=CC=C1)C2=C(C(=CC=C2)Cl)Cl.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


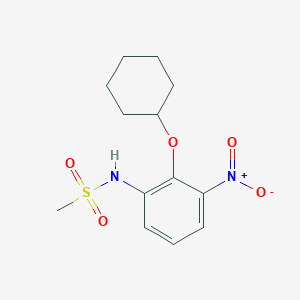
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)


![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
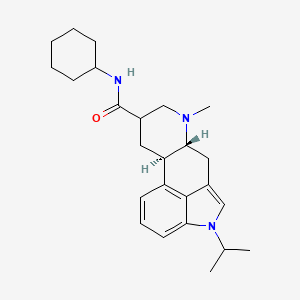
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
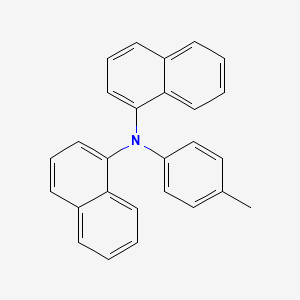

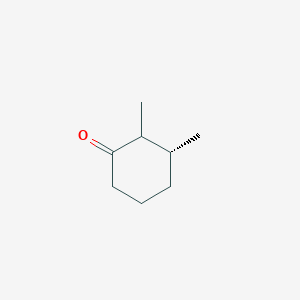
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
